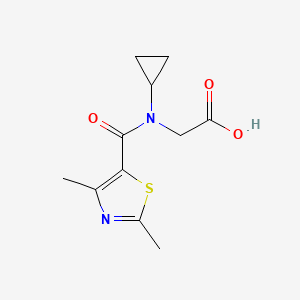

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine

Description

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine is a synthetic compound characterized by a unique structural framework combining a cyclopropyl group, a 2,4-dimethylthiazole-5-carbonyl moiety, and a glycine residue. The glycine component may improve solubility or facilitate transport mechanisms.

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2-[cyclopropyl-(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C11H14N2O3S/c1-6-10(17-7(2)12-6)11(16)13(5-9(14)15)8-3-4-8/h8H,3-5H2,1-2H3,(H,14,15) |

InChI Key |

XARAJZMOOJWKQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N(CC(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine involves several steps. One common method includes the reaction of cyclopropylamine with 2,4-dimethylthiazole-5-carbonyl chloride, followed by the addition of glycine . The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions, where substituents on the ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: The compound is studied for its potential therapeutic effects, including its role in drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to various biological outcomes .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core :

- The target compound’s thiazole ring (S and N atoms) contrasts with the triazole rings in metconazole and triticonazole. Triazoles are critical for binding fungal cytochrome P450 enzymes, whereas thiazoles may target different enzymatic pathways .

- Acifluorfen and halosafen lack heterocyclic nitrogen-sulfur systems, relying instead on nitro-aromatic groups for herbicidal activity.

The glycine residue introduces a polar, zwitterionic character absent in the compared compounds, possibly influencing solubility or cellular uptake.

Functional Applications: Triazole derivatives (metconazole, triticonazole) are fungicides targeting sterol biosynthesis, while the target compound’s thiazole-glycine structure suggests a divergent mechanism, possibly interfering with amino acid metabolism or signaling pathways. Acifluorfen and halosafen act as PPO inhibitors, causing oxidative damage in plants. The absence of nitro groups in the target compound implies a different biochemical target.

Research Findings and Hypotheses

- Metabolic Stability : The cyclopropyl group may reduce oxidative degradation compared to chlorophenyl-containing fungicides, extending half-life in biological systems .

- Target Specificity: Thiazole rings are known to interact with kinases and ATP-binding proteins; this compound might inhibit enzymes critical to pest or pathogen survival.

Biological Activity

n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine (CDT) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with CDT, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C_11H_14N_2O_2S

- Molecular Weight : 254.31 g/mol

- CAS Number : 1178839-05-8

- LogP : 1.44914

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 1

- Rotatable Bonds : 4

The biological activity of CDT can be attributed to its structural features, particularly the thiazole moiety, which is known for its diverse pharmacological properties. Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific mechanism by which CDT exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Calcium Channel Modulation : CDT has been linked to the modulation of calcium release-activated calcium channels, suggesting potential applications in treating disorders associated with calcium signaling .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In studies evaluating various compounds, those with similar structures to CDT showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| CDT | 4.51–4.60 | Bacillus subtilis |

| CDT | 3.92–4.01 | Candida albicans |

| CDT | 4.01–4.23 | Aspergillus niger |

These findings suggest that CDT could serve as a viable candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have demonstrated that CDT exhibits moderate cytotoxic effects. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | X |

| HeLa (Cervical) | Y |

(Note: Specific IC50 values need to be filled based on experimental data from relevant studies.)

The mechanism behind this cytotoxicity may involve the disruption of tubulin polymerization, which is critical for cell division and integrity .

Study 1: Antimicrobial Efficacy

In a comparative study involving several thiazole derivatives, CDT was found to be among the most effective against specific bacterial strains. The study utilized a tube dilution method to determine minimum inhibitory concentrations (MICs), revealing that modifications in the chemical structure significantly influenced antimicrobial potency.

Study 2: Cancer Cell Line Testing

A detailed investigation into the cytotoxic effects of CDT on various cancer cell lines highlighted its potential as an anticancer agent. The study employed MTT assays to assess cell viability post-treatment with varying concentrations of CDT.

Q & A

Q. How can researchers optimize the synthesis of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine using experimental design principles?

Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. For example, fractional factorial designs can systematically vary factors like temperature, solvent polarity, catalyst loading, and reaction time to identify optimal conditions. Response Surface Methodology (RSM) further refines interactions between variables, reducing trial-and-error approaches . Key steps include:

- Screening experiments to identify critical variables.

- Central Composite Design (CCD) for non-linear optimization.

- Validation via triplicate runs at predicted optimal conditions.

Q. Example Table: DoE Parameters for Synthesis Optimization

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Reaction Temperature | 60–100°C | ±15% |

| Catalyst Loading | 0.5–2.0 mol% | ±22% |

| Solvent (DMF vs. THF) | Polarity variation | ±18% |

Q. What analytical techniques are recommended for characterizing n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine?

Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane and thiazole ring integration.

- HPLC-MS : Reverse-phase chromatography (C18 column) with ESI-MS detects impurities and quantifies purity (>98%).

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding .

- FT-IR : Validates carbonyl (C=O) and amide (N-H) functional groups.

Q. What safety protocols are essential for handling n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.

- Waste Disposal : Quench reactive intermediates with aqueous bicarbonate before disposal.

- Training : Mandatory safety exams (100% score) for lab personnel, emphasizing hazard communication and spill management .

Q. How can reactor design improve scalability for synthesizing this compound?

Methodological Answer: Continuous-flow reactors enhance scalability by minimizing batch variability. Key considerations:

- Residence Time Distribution (RTD) : Ensures uniform mixing of cyclopropane precursors.

- Heat Transfer : Jacketed reactors maintain exothermic reactions below 80°C.

- Membrane Separation : In-line purification removes unreacted intermediates .

Advanced Research Questions

Q. What computational methods elucidate the reaction mechanism of n-Cyclopropyl-n-(2,4-dimethylthiazole-5-carbonyl)glycine formation?

Methodological Answer: Quantum mechanical calculations (DFT, MP2) model transition states and intermediates. For example:

Q. How do environmental conditions (e.g., pH, light) affect the stability of this compound?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Photolytic Stability : Use UV-Vis spectroscopy (λ = 254 nm) to assess photodegradation kinetics.

- pH-Dependent Hydrolysis : Buffer solutions (pH 2–12) reveal susceptibility to nucleophilic attack at the carbonyl group .

Q. How can researchers resolve contradictions in experimental data (e.g., divergent kinetic profiles)?

Methodological Answer:

Q. What role does computational docking play in studying this compound’s biological interactions?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target enzymes (e.g., cytochrome P450):

Q. What advanced statistical methods analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Partial Least Squares (PLS) Regression : Correlates substituent electronic effects (Hammett σ) with bioactivity.

- Cluster Analysis : Groups derivatives by thiazole ring modifications and cyclopropane strain energy.

- Artificial Neural Networks (ANN) : Predicts IC50 values from descriptor datasets (e.g., logP, polar surface area) .

Q. How can heterogeneous catalysis improve sustainability in synthesizing this compound?

Methodological Answer:

- Supported Catalysts : Use Pd/C or zeolite-encapsulated Lewis acids to enhance recyclability.

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and energy consumption.

- Life Cycle Assessment (LCA) : Compare E-factors (kg waste/kg product) of homogeneous vs. heterogeneous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.